JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases—A Technical Overview
JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases—A Technical Overview
For Immediate Release
RARITAN, NJ – JNJ-7706621 is a potent, small-molecule inhibitor targeting key regulators of the cell cycle, exhibiting a dual mechanism of action against both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] This novel compound has demonstrated significant anti-proliferative activity across a broad range of human cancer cell lines and efficacy in in vivo tumor models.[1][4] This technical guide provides an in-depth analysis of the mechanism of action, experimental data, and key methodologies related to the preclinical evaluation of JNJ-7706621.
Core Mechanism of Action: Dual Kinase Inhibition
JNJ-7706621 functions as a pan-CDK inhibitor with high potency against CDK1 and CDK2.[4][5] It also potently inhibits Aurora kinases A and B.[5][6] The inhibition of these two distinct families of serine/threonine kinases disrupts the cell cycle at multiple critical checkpoints, leading to cell cycle arrest, apoptosis, and endoreduplication.[1]
The competitive mechanism of CDK1 inhibition has been confirmed, with the IC50 value of JNJ-7706621 increasing with higher concentrations of ATP.[7] The compound's inhibitory action on CDKs and Aurora kinases is central to its anti-cancer effects.
Signaling Pathway and Cellular Consequences
The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 triggers a cascade of cellular events that ultimately compromise the viability of cancer cells.
Quantitative Analysis of Kinase Inhibition and Anti-proliferative Activity
JNJ-7706621 demonstrates potent inhibition of several key cell cycle kinases and robust anti-proliferative effects in a variety of cancer cell lines.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9[5][6] |
| CDK2/cyclin A | 4[2][3] |
| CDK2/cyclin E | 3[2][6] |
| CDK3/cyclin E | 58[2][3] |
| CDK4/cyclin D1 | 253[2][3] |
| CDK6/cyclin D1 | 175[2][3] |
| Aurora A | 11[5][6] |
| Aurora B | 15[2][6] |
| VEGF-R2 | 154-254[5] |
| FGF-R2 | 154-254[5] |
| GSK3β | 154-254[5] |
| Cell Line | Cancer Type | IC50 (nM) for Cell Growth Inhibition |
| HeLa | Cervical Cancer | 284[6] |
| HCT116 | Colon Carcinoma | 254[6] |
| A375 | Malignant Melanoma | 447[6] |
| SK-OV-3 | Ovarian Adenocarcinoma | 112-514[5] |
| PC3 | Prostate Adenocarcinoma | 112-514[5] |
| DU145 | Prostate Carcinoma | 112-514[5] |
| MDA-MB-231 | Breast Adenocarcinoma | 112-514[5] |
| MES-SA | Uterine Sarcoma | 254[4] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 254[4] |
In Vivo Efficacy
In a human tumor xenograft model using A375 melanoma cells, JNJ-7706621 administered via intermittent dosing schedules resulted in significant antitumor activity.[1] Doses of 100 and 125 mg/kg were shown to be efficacious.[6] A direct correlation was observed between the total cumulative dose and the antitumor effect, regardless of the specific dosing schedule.[1]
Detailed Experimental Protocols
CDK1 Kinase Activity Assay
This assay quantifies the inhibition of CDK1 activity by measuring the incorporation of 33P-γ-ATP into a biotinylated peptide substrate.
Materials:
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Purified CDK1/cyclin B complex from baculovirus.
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Biotinylated peptide substrate (containing the consensus phosphorylation site for histone H1).
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33P-γ-ATP.
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JNJ-7706621 at various concentrations.
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Streptavidin-coated 96-well plates.
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PBS with 100 mM EDTA.
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Scintillation counter.
Procedure:
-
The CDK1/cyclin B complex, biotinylated peptide substrate, 33P-γ-ATP, and varying concentrations of JNJ-7706621 are combined in a reaction mixture.
-
The reaction is allowed to proceed, enabling the phosphorylation of the peptide substrate by CDK1.
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The reaction is stopped by the addition of PBS containing 100 mM EDTA.
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The reaction mixture is transferred to streptavidin-coated 96-well plates, where the biotinylated substrate binds to the streptavidin.
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Unbound reagents are removed by washing.
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The amount of 33P incorporated into the immobilized substrate is measured using a scintillation counter.
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The percent inhibition of CDK1 activity by JNJ-7706621 is calculated, and linear regression analysis is used to determine the IC50 value.[5]
Cell Proliferation Assay
This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells by quantifying the incorporation of 14C-labelled thymidine (B127349) into newly synthesized DNA.
Materials:
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Human cancer cell lines.
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96-well CytoStar tissue culture treated scintillating microplates.
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Complete cell culture medium.
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JNJ-7706621 at various concentrations.
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14C-labelled thymidine.
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Scintillation counter.
Procedure:
-
Cells are trypsinized, counted, and seeded at a density of 3-8 × 103 cells per well in a 96-well CytoStar microplate.[5]
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The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
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JNJ-7706621 is added to the wells at various concentrations.
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14C-labelled thymidine is added to each well.
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The cells are incubated for an additional 24 hours.[5]
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The incorporation of 14C-labelled thymidine into the DNA of the cells is measured using a scintillation counter.
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The IC50 value for cell growth inhibition is determined from the dose-response curve.
Conclusion
JNJ-7706621 is a potent dual inhibitor of cyclin-dependent and Aurora kinases, demonstrating a clear mechanism of action that disrupts the cell cycle at multiple points. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines, coupled with its in vivo efficacy, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and similar compounds.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
